Regioisomeric Identity: 4-Aryl vs. 5-Aryl Reactivity
The target compound is substituted with the aryl group at the thiophene 4-position, distinguishing it from the more common 5-arylthiophene-2-carbaldehyde regioisomer (e.g., 5-(2-fluoro-4-methylphenyl)thiophene-2-carbaldehyde, CAS 1094440-60-4) . In the series of 4-arylthiophene-2-carbaldehydes synthesized via Suzuki-Miyaura coupling, the reaction yields range from 37% to 71% depending on solvent and arylboronic acid partner [1]. The 4-substitution pattern places the aryl ring in conjugation with the aldehyde through the thiophene π-system differently than the 5-substituted analog, altering the reactivity of the formyl group for subsequent condensation reactions [1].
| Evidence Dimension | Regiochemistry of aryl substitution on thiophene ring |
|---|---|
| Target Compound Data | Aryl group at thiophene 4-position; aldehyde at 2-position |
| Comparator Or Baseline | 5-(2-Fluoro-4-methylphenyl)thiophene-2-carbaldehyde (CAS 1094440-60-4): aryl group at thiophene 5-position; aldehyde at 2-position |
| Quantified Difference | Regioisomeric structural difference; synthetic route and downstream reactivity differ |
| Conditions | Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde vs. 5-bromothiophene-2-carbaldehyde with arylboronic acids |
Why This Matters
The 4-aryl regioisomer offers a distinct vector for molecular extension compared to the 5-aryl analog, which is critical when spatial orientation of substituents affects target binding or material packing.
- [1] Ali, S.; Rasool, N.; Ullah, A.; Nasim, F.; Yaqoob, A.; Zubair, M.; Rashid, U.; Riaz, M. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules 2013, 18, 14711–14725. View Source
